N-((5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide
Description
This compound is a heterocyclic hybrid molecule featuring a thiophene-2-carboxamide core linked to a 1,2,4-triazole ring and a pyrazoline moiety. Key structural elements include:
- 4-Fluorophenyl group: Enhances lipophilicity and influences binding interactions with biological targets.
- Thiophene and triazole rings: Contribute to π-π stacking interactions and hydrogen bonding capabilities.
- Sulfide and carbonyl linkages: Facilitate conformational flexibility and redox activity.
The compound’s design suggests applications in antimicrobial or enzyme-targeted therapies, leveraging its multi-ring system for target specificity .
Properties
IUPAC Name |
N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22FN7O4S3/c30-19-7-5-18(6-8-19)23-15-22(24-3-1-13-42-24)34-36(23)27(38)17-44-29-33-32-26(16-31-28(39)25-4-2-14-43-25)35(29)20-9-11-21(12-10-20)37(40)41/h1-14,23H,15-17H2,(H,31,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFSWAOQNMHIHGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CS2)C(=O)CSC3=NN=C(N3C4=CC=C(C=C4)[N+](=O)[O-])CNC(=O)C5=CC=CS5)C6=CC=C(C=C6)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22FN7O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
647.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to synthesize current research findings regarding its biological activity, including anticancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
The compound features multiple active moieties including a pyrazole ring, thiophene derivatives, and a triazole structure. These components are known for their diverse biological activities.
Molecular Formula
Key Structural Components
| Component | Description |
|---|---|
| Pyrazole | Known for anticancer and anti-inflammatory properties. |
| Thiophene | Contributes to the compound's electron affinity. |
| Triazole | Exhibits antifungal and antibacterial activities. |
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazole exhibit significant anticancer properties. For instance, compounds similar to the one have shown promising results against various cancer cell lines such as HepG2 (hepatocellular carcinoma) and A549 (lung cancer) with IC50 values indicating effective growth inhibition . The mechanisms of action include:
- Inhibition of DNA/RNA Synthesis : The presence of the pyrazole ring disrupts nucleic acid synthesis.
- Targeting Kinases : The heteroatoms in thiophene can interact with key kinases involved in tumorigenesis.
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory potential. Pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. In vitro studies reported IC50 values indicating that these compounds can effectively reduce inflammatory responses .
Antimicrobial Activity
The antimicrobial properties of the compound are linked to its ability to disrupt bacterial cell membranes and inhibit vital cellular functions. Research indicates that similar thiophene-based compounds exhibit significant antibacterial and antifungal activities against various pathogens . The mechanisms include:
- Membrane Disruption : The lipophilic nature of thiophene aids in penetrating bacterial membranes.
- Enzyme Inhibition : Compounds often inhibit essential microbial enzymes leading to cell death.
Study 1: Anticancer Efficacy
A study conducted on a series of pyrazole derivatives demonstrated that one of the analogs showed an IC50 value of 0.07 µM against EGFR, comparable to established treatments like erlotinib . This highlights the potential of the compound in targeted cancer therapies.
Study 2: Anti-inflammatory Mechanism
In vivo studies showed that pyrazole derivatives could stabilize human red blood cell membranes, indicating their potential as anti-inflammatory agents . The effectiveness was measured using various concentrations, demonstrating dose-dependent activity.
Study 3: Antimicrobial Properties
A recent publication reported the synthesis of several thiophene derivatives which exhibited notable antimicrobial activity against Mycobacterium tuberculosis strains, with effective concentrations comparable to traditional antibiotics .
Comparison with Similar Compounds
Research Findings and Challenges
- Structural Tautomerism : Triazole-thione derivatives (e.g., ) exist in equilibrium with thiol forms, complicating activity interpretation. The target’s stable triazole configuration avoids this issue.
- Synthetic Complexity : Multi-step synthesis (e.g., oxime formation in ) risks low yields, necessitating optimization for the target’s larger structure.
- Electron Density Mapping : SHELXL and Multiwfn analyses reveal the target’s van der Waals surface differs significantly from due to nitro group polarization.
Q & A
Q. Answer :
| Technique | Key Data | Example |
|---|---|---|
| ¹H/¹³C NMR | Aromatic protons (δ 7.5–8.5 ppm), pyrazole CH₂ (δ 3.8–4.2 ppm) | 4-Nitrophenyl signals: δ 8.3 ppm (d, J = 8.5 Hz) |
| IR | C=O (1680–1700 cm⁻¹), C-S (650–750 cm⁻¹) | Thiophene C-H bending: 810 cm⁻¹ |
| LC-MS | [M+H]⁺ at m/z 589.2 (theoretical 588.1) | Purity >95% via reverse-phase HPLC (C18, acetonitrile/water) |
Advanced: How can researchers address contradictions in biological activity data across studies?
Q. Answer :
- Standardized Assays : Re-evaluate cytotoxicity (e.g., MTT assays) under uniform conditions (pH 7.4, 37°C) to control variables like solvent effects (DMSO ≤0.1%) .
- Metabolite Profiling : Use LC-MS/MS to identify degradation products that may interfere with activity .
- Comparative SAR : Substitute the 4-nitrophenyl group with electron-withdrawing groups (e.g., -CF₃) to test if bioactivity trends align with computational predictions .
Basic: What functional groups dominate the compound’s reactivity?
Q. Answer :
- Triazole Ring : Participates in hydrogen bonding and π-π stacking, critical for target binding .
- Thiophene-2-carboxamide : Enhances solubility via polar interactions; susceptible to oxidation at sulfur .
- 4-Nitrophenyl Group : Electron-withdrawing effect stabilizes intermediates during nucleophilic substitution .
Advanced: What strategies improve pharmacokinetic properties (e.g., solubility, metabolic stability)?
Q. Answer :
- Prodrug Design : Mask the carboxamide with ester groups to enhance membrane permeability .
- Isosteric Replacement : Replace the nitrophenyl group with a pyridyl moiety to reduce toxicity while maintaining π-stacking .
- Microsomal Stability Testing : Incubate with liver microsomes (NADPH, 1 hr) to identify metabolic hotspots (e.g., thiophene oxidation) .
Basic: How is crystallographic data used to validate molecular structure?
Answer : Single-crystal X-ray diffraction confirms bond lengths and angles. For example:
- Pyrazole C-N bond: 1.34 Å (vs. DFT-predicted 1.33 Å) .
- Dihedral angles between thiophene and triazole: 15.2°, indicating moderate conjugation .
- Hydrogen-bonding networks stabilize crystal packing (e.g., N-H···O interactions, 2.1 Å) .
Advanced: Can QSAR models predict modifications for enhanced bioactivity?
Answer : Quantitative Structure-Activity Relationship (QSAR) models use descriptors like logP and polar surface area:
- logP Optimization : Target logP ~3.5 for balanced solubility/permeability; current compound logP = 4.1 (calculated via ChemDraw) .
- Electrotopological State Indices : Highlight the fluorophenyl group as a key contributor to antibacterial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
